Home > Products > Screening Compounds P26488 > [Sar1, Ile8]-Angiotensin II
[Sar1, Ile8]-Angiotensin II -

[Sar1, Ile8]-Angiotensin II

Catalog Number: EVT-243429
CAS Number:
Molecular Formula: C46H73N13O10
Molecular Weight: 968.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[Sar1, Ile8]-angiotensin II is a competitive antagonist of angiotensin II, meaning it binds to angiotensin II receptors but does not activate them. [, , , , ] This effectively blocks the actions of endogenous angiotensin II. It is primarily utilized in research to investigate the physiological roles of angiotensin II and the RAS in various organ systems, particularly the cardiovascular and renal systems. [, , , , , , , , , , , , , ] Its long-lasting antagonistic effect, attributed to the sarcosine substitution at position 1, makes it particularly valuable for in vivo studies. []

Angiotensin II

Compound Description: Angiotensin II is an octapeptide hormone that plays a crucial role in regulating blood pressure and fluid balance. It exerts its effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) receptor .

Relevance: Angiotensin II is the natural ligand for the AT1 receptor, and [Sar1, Ile8]-Angiotensin II acts as a competitive antagonist at this receptor. This means that [Sar1, Ile8]-Angiotensin II binds to the AT1 receptor and blocks the actions of Angiotensin II .

[Sar1,Ala8]Angiotensin II

Compound Description: [Sar1,Ala8]Angiotensin II is a synthetic analog of Angiotensin II. It acts as an antagonist at Angiotensin II receptors, meaning it blocks the effects of Angiotensin II .

Relevance: This compound is structurally similar to [Sar1, Ile8]-Angiotensin II, with the key difference being the substitution of Isoleucine with Alanine at the 8th position. The comparison of these compounds helps elucidate the structure-activity relationship and determine the optimal substitutions for improved antagonist activity at the AT1 receptor .

[Sar1,Gly8]Angiotensin II

Compound Description: [Sar1,Gly8]Angiotensin II is another synthetic Angiotensin II analog that acts as an antagonist, specifically at the AT1 receptor .

Relevance: Like [Sar1,Ala8]Angiotensin II, this compound shares structural similarities with [Sar1, Ile8]-Angiotensin II. The substitution of Isoleucine at the 8th position, this time with Glycine, allows for a direct comparison of antagonist potencies and potential differences in binding affinities to the AT1 receptor .

[Des-Asp1, Ile8]-Angiotensin II

Compound Description: [Des-Asp1, Ile8]-Angiotensin II is a heptapeptide analog of Angiotensin II. This compound is a potent antagonist of Angiotensin II, particularly at the adrenal medulla .

[Ile8]-Angiotensin II

Compound Description: [Ile8]-Angiotensin II is an Angiotensin II analog with Isoleucine replacing Phenylalanine at the 8th position. This substitution significantly reduces its agonistic activity while maintaining its ability to bind to Angiotensin II receptors .

Relevance: The structural similarity to [Sar1, Ile8]-Angiotensin II, particularly the shared Isoleucine substitution, highlights the importance of this modification in generating Angiotensin II antagonists. By comparing their activities, researchers can better understand the impact of different N-terminal modifications on antagonist potency and duration of action .

Losartan

Compound Description: Losartan is a nonpeptide, orally active, AT1-selective angiotensin receptor antagonist. It is clinically used to treat hypertension and other cardiovascular diseases .

Relevance: Losartan serves as an important pharmacological tool to differentiate AT1 and AT2 receptor subtypes. It is often used in conjunction with [Sar1, Ile8]-Angiotensin II in research to investigate the specific roles of AT1 receptors .

PD123177

Compound Description: PD123177 is a nonpeptide, AT2-selective angiotensin receptor antagonist. Like Losartan, it is a valuable tool in research settings to study the distinct roles of the AT2 receptor .

Captopril

Compound Description: Captopril is a medication that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors lower blood pressure by preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II .

Angiotensin I

Compound Description: Angiotensin I is a decapeptide and the precursor to angiotensin II. It is converted to the active angiotensin II by ACE .

Relevance: Understanding the conversion of Angiotensin I to Angiotensin II is essential when interpreting the effects of [Sar1, Ile8]-Angiotensin II. [Sar1, Ile8]-Angiotensin II specifically blocks the actions of Angiotensin II; therefore, any effects observed after its administration are likely not due to Angiotensin I .

Sar1-Thr8-Angiotensin II

Relevance: The difference in the amino acid at the 8th position (threonine instead of isoleucine) compared to [Sar1, Ile8]-Angiotensin II allows for the investigation of subtle structural changes on antagonist potency and potential side effects .

Norepinephrine

Compound Description: Norepinephrine is a neurotransmitter involved in the sympathetic nervous system's "fight-or-flight" response. It acts on adrenergic receptors in various tissues, including blood vessels, to increase blood pressure .

Relevance: Norepinephrine is often used in studies alongside [Sar1, Ile8]-Angiotensin II to investigate the interplay between the renin-angiotensin system and the sympathetic nervous system in regulating blood pressure and vascular tone .

Overview

(Sar1,Ile8)-Angiotensin II, also known as [Sar1,Ile8]-angiotensin II, is a synthetic analog of the naturally occurring peptide angiotensin II, which plays a crucial role in the regulation of blood pressure and fluid balance in the body. This compound has garnered attention due to its selective activation of angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1R), without triggering all the downstream effects associated with natural angiotensin II. It has been studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders.

Source and Classification

(Sar1,Ile8)-Angiotensin II is classified as a peptide hormone and an analog of angiotensin II. It is synthesized to enhance specific signaling pathways while minimizing unwanted effects that are typically associated with angiotensin II. The compound is derived from modifications of the original angiotensin II structure, specifically at positions 1 and 8, substituting serine with sarcosine and phenylalanine with isoleucine, respectively. This modification alters its binding affinity and selectivity towards various receptors.

Synthesis Analysis

The synthesis of (Sar1,Ile8)-Angiotensin II involves several key steps:

  • Starting Materials: The synthesis typically begins with protected amino acids that are sequentially coupled to form the peptide chain.
  • Coupling Reactions: Various coupling agents are employed to facilitate the formation of peptide bonds between amino acids. Common methods include using carbodiimides or other coupling reagents in organic solvents.
  • Deprotection: After the peptide chain is formed, protecting groups used during synthesis must be removed to yield the final product.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate (Sar1,Ile8)-Angiotensin II from by-products and unreacted materials.

For example, one reported method includes using dimethylformamide as a solvent and applying specific temperature conditions to optimize yield during synthesis .

Molecular Structure Analysis

The molecular structure of (Sar1,Ile8)-Angiotensin II can be described by its sequence:

  • Amino Acid Sequence: Sarcosine - Tyrosine - Proline - Phenylalanine - Glutamic acid - Valine - Isoleucine - Histidine
  • Molecular Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 290.36 g/mol

The structural modifications at positions 1 and 8 significantly influence the molecule's binding affinity and receptor selectivity, enhancing its therapeutic potential while reducing side effects associated with standard angiotensin II.

Chemical Reactions Analysis

(Sar1,Ile8)-Angiotensin II participates in various biochemical reactions primarily through its interaction with the AT1R. Binding assays have demonstrated that this compound can effectively compete with natural angiotensin II for receptor binding sites, thereby influencing downstream signaling pathways such as:

  • Phosphorylation Pathways: Activation of signaling cascades involving extracellular signal-regulated kinases (ERK) and phosphoinositide 3-kinase (PI3K) pathways.
  • Aldosterone Synthesis: Studies indicate that (Sar1,Ile8)-Angiotensin II can modulate aldosterone production by influencing steroidogenesis in adrenal cells .
Mechanism of Action

The mechanism of action for (Sar1,Ile8)-Angiotensin II primarily involves:

  • Receptor Activation: Binding to AT1R leads to receptor activation, triggering intracellular signaling cascades that result in physiological effects such as vasoconstriction and increased blood pressure.
  • Selective Signaling: Unlike natural angiotensin II, this analog selectively activates certain signaling pathways while avoiding others, potentially leading to fewer side effects. For instance, it has been shown to enhance insulin receptor signaling in hepatocytes, promoting glucose metabolism without adversely affecting glucose output .
Physical and Chemical Properties Analysis

(Sar1,Ile8)-Angiotensin II exhibits several notable physical and chemical properties:

Data on specific melting points or boiling points may vary based on synthesis conditions but are generally consistent with peptide behavior.

Applications

(Sar1,Ile8)-Angiotensin II has several scientific uses:

  • Cardiovascular Research: Used to study mechanisms underlying hypertension and heart failure due to its selective action on AT1R.
  • Metabolic Studies: Investigated for its role in insulin signaling and glucose metabolism, providing insights into diabetes management .
  • Drug Development: Serves as a lead compound for developing new therapeutic agents targeting the renin-angiotensin system with improved selectivity and fewer side effects .
Introduction to (Sar1,Ile8)-Angiotensin II in the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) represents a critical hormonal cascade governing cardiovascular homeostasis, fluid balance, and vascular remodeling. At the core of this system lies angiotensin II (AngII), an octapeptide hormone that exerts potent vasoconstrictive, pro-inflammatory, and proliferative effects primarily through activation of the angiotensin II type 1 receptor (AT1R). (Sar1,Ile8)-Angiotensin II emerges as a strategically modified analog of endogenous AngII, where two key amino acid substitutions—sarcosine (Sar) at position 1 and isoleucine (Ile) at position 8—fundamentally alter its receptor interaction profile and functional outcomes. This synthetic peptide has evolved into an indispensable pharmacological probe for dissecting the complex signaling mechanisms and physiological functions of the RAS, revealing unprecedented dimensions of receptor pharmacology and cross-system communication [2] [5].

Structural and Functional Overview of Angiotensin II Analogs

The primary structure of endogenous angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) undergoes specific modifications in (Sar1,Ile8)-AngII, resulting in the sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Ile. These substitutions confer distinctive pharmacological properties:

  • Sar1 Substitution: Replacement of the N-terminal aspartic acid with sarcosine (N-methylglycine) enhances metabolic stability by preventing aminopeptidase-mediated degradation. This modification simultaneously increases receptor affinity through optimized electrostatic interactions within the AT1R binding pocket [7] [10].
  • Ile8 Substitution: Exchange of phenylalanine for isoleucine at the C-terminus dramatically alters functional selectivity. While phenylalanine is crucial for Gq protein coupling in endogenous AngII, isoleucine disrupts this interaction while maintaining or enhancing β-arrestin recruitment. This substitution represents a molecular switch that uncouples canonical G protein signaling from β-arrestin pathways [3] [6].

Biophysical studies employing double electron-electron resonance (DEER) spectroscopy reveal that these substitutions stabilize receptor conformations distinct from those induced by angiotensin II. Specifically, (Sar1,Ile8)-AngII favors conformational states where transmembrane helix 6 (TM6) adopts a moderate outward displacement compared to the pronounced shift induced by AngII. This subtle rearrangement creates a binding interface optimized for β-arrestin engagement while sterically hindering productive Gq coupling. The stabilized conformation features a partially occluded intracellular pocket, explaining its unique signaling bias [3].

Table 1: Comparative Structural and Functional Characteristics of Angiotensin II Analogs

Analog NameSubstitutionsReceptor SelectivityPrimary Functional OutcomesKey References
Angiotensin IINoneAT1R, AT2RGq activation, vasoconstriction, aldosterone release [3]
(Sar1,Ile8)-AngIISar¹, Ile⁸AT1R (biased)β-arrestin recruitment, receptor internalization [2] [6]
LosartanNon-peptideAT1R antagonistCompetitive inhibition of AngII binding [5]
[Sar1,Ile4,Ile8]-AngIISar¹, Ile⁴, Ile⁸AT1R (β-arrestin biased)Enhanced β-arrestin signaling, heterodimer modulation [2]
CandesartanNon-peptideAT1R inverse agonistSuppression of constitutive activity [3]

Role of (Sar1,Ile8)-Angiotensin II as a Receptor-Specific Ligand

(Sar1,Ile8)-AngII exhibits complex pharmacology at angiotensin receptors, functioning as a biased agonist at AT1R and demonstrating unanticipated interactions with bradykinin receptors through heterodimerization:

  • Biased AT1R Agonism: Unlike endogenous AngII which activates both Gq and β-arrestin pathways, (Sar1,Ile8)-AngII selectively activates β-arrestin-dependent signaling without stimulating Gq-mediated phospholipase C activation, calcium mobilization, or inositol phosphate accumulation. This is demonstrated by its inability to stimulate intracellular calcium flux in vascular smooth muscle cells while robustly recruiting β-arrestin2 to the receptor complex. The molecular basis lies in its stabilization of specific AT1R microconformations that preferentially accommodate β-arrestin coupling while sterically excluding productive G protein interaction [3] [6].
  • AT1-B2 Receptor Heterodimer Modulation: A groundbreaking discovery revealed that (Sar1,Ile8)-AngII exerts allosteric effects beyond the AT1R. Through bioluminescence resonance energy transfer (BRET) studies, researchers demonstrated that AT1 and bradykinin B2 receptors form functional heterodimers. (Sar1,Ile8)-AngII binding to AT1R within these complexes induces β-arrestin-dependent co-internalization of both receptors, thereby attenuating B2 receptor signaling. This results in significant inhibition of bradykinin-induced calcium mobilization and adenylyl cyclase inhibition—effects not observed with neutral AT1 antagonists like losartan. This lateral allosteric modulation represents a novel mechanism of cross-talk between the renin-angiotensin and kallikrein-kinin systems [2].
  • Downstream Signaling Network: Phosphoproteomic analyses in HEK-293 cells stably expressing AT1R reveal that (Sar1,Ile8)-AngII regulates a sophisticated network of phosphorylation events distinct from angiotensin II. Key pathways include:
  • Phosphorylation-dependent inhibition of protein phosphatase 2A (PP2A) within β-arrestin signalosomes, leading to enhanced Akt activation and glycogen synthase kinase 3β (GSK3β) phosphorylation.
  • Recruitment of prostaglandin E synthase 3 (PGES3) to β-arrestin1 scaffolds, stimulating cyclooxygenase-1-dependent prostaglandin E2 synthesis.
  • Modulation of integrin expression profiles in vascular smooth muscle cells, influencing cell-matrix interactions and remodeling processes [5] [6].

Table 2: Signaling Pathways Modulated by (Sar1,Ile8)-Angiotensin II

Signaling PathwayEffect of (Sar1,Ile8)-AngIIMechanism
β-arrestin RecruitmentPotent stimulationStabilization of AT1R conformation favoring β-arrestin binding
Gq/11 ActivationNo effect / InhibitionDisrupted G protein coupling due to Ile⁸ substitution
Bradykinin B2 Receptor SignalingNegative regulationCo-internalization via AT1-B2 heterodimers
ERK1/2 PhosphorylationSustained activationβ-arrestin-dependent scaffold formation
Akt/mTOR SignalingActivationPP2A inhibition within β-arrestin complexes
Integrin Expression (α5β1, αvβ3)ModulationAT1R/AT2R-dependent transcriptional regulation

Historical Development and Key Discoveries in RAS Modulation

The development of (Sar1,Ile8)-AngII represents a significant chapter in the evolution of RAS pharmacology, marked by progressive refinement of peptide analogs to achieve targeted receptor modulation:

  • Early Radioligand Era (1980s): The initial application of [¹²⁵I]-(Sar1,Ile8)-AngII in autoradiography studies revolutionized the mapping of central angiotensin receptors. This radiolabeled analog, with its enhanced metabolic stability and retained receptor affinity, enabled precise anatomical localization of AT receptors in periventricular structures of the anterior third ventricle, including the subfornical organ (SFO), organum vasculosum laminae terminalis (OVLT), and median preoptic nucleus (MnPO). These studies provided the first pharmacological evidence for angiotensin's central actions in cardiovascular regulation and fluid balance, revealing high-affinity binding (KD = 0.42 ± 0.03 nM) in discrete brain regions [4].
  • Biased Agonism Conceptualization (2010s): The characterization of (Sar1,Ile8)-AngII as a β-arrestin-biased agonist marked a paradigm shift in angiotensin receptor pharmacology. Seminal studies published in the Journal of Biological Chemistry demonstrated its ability to stimulate receptor phosphorylation, β-arrestin recruitment, and receptor internalization without activating G proteins. This functional dissociation provided the first direct evidence that AT1R could engage distinct signaling pathways through ligand-directed conformational selection. The discovery fundamentally challenged the classical model of linear RAS signaling and opened avenues for pathway-specific therapeutic interventions [6].
  • Heterodimer Pharmacology Expansion: Landmark research in 2013 revealed an unprecedented mechanism of action where (Sar1,Ile8)-AngII negatively regulates bradykinin B2 receptor signaling through allosteric actions within AT1-B2 receptor heterodimers. This discovery expanded the pharmacological relevance of the analog beyond simple AT1R modulation to include cross-system communication between the renin-angiotensin and kallikrein-kinin systems. The effect was mechanistically distinct from conventional AT1 blockers, as it required β-arrestin-dependent co-internalization rather than simple competitive inhibition [2].
  • Structural Biology Integration: Recent advances in GPCR structural biology, including cryo-EM and X-ray crystallography studies, have leveraged (Sar1,Ile8)-AngII analogs to elucidate the molecular basis of biased signaling. Comparative DEER spectroscopy studies demonstrate that this analog stabilizes a unique ensemble of receptor conformations characterized by restricted outward movement of transmembrane helix 6 and distinct positioning of intracellular loop 2. These structural insights provide a physical framework for understanding how ligand-specific microstates translate to pathway-selective signaling outcomes, guiding the rational design of next-generation biased ligands [3] [9].

Properties

Product Name

(Sar1,Ile8)-Angiotensin II

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

Molecular Formula

C46H73N13O10

Molecular Weight

968.2 g/mol

InChI

InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1

InChI Key

ZVUNAQTWOGAJRE-VRZYMZKVSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.